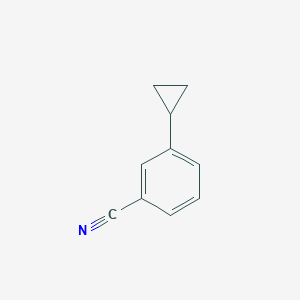

3-Cyclopropylbenzonitrile

説明

Significance of Aryl Nitriles in Modern Chemistry

Aryl nitriles, organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are of paramount importance in contemporary chemistry. uni-regensburg.dersc.org The cyano group is a versatile functional group that can be readily converted into other functionalities such as amines, carboxylic acids, amides, and tetrazoles, making aryl nitriles crucial intermediates in organic synthesis. rsc.org Their applications are widespread, appearing in the structures of numerous pharmaceuticals, agrochemicals, and dyes. uni-regensburg.de For instance, aryl nitrile motifs are found in top-selling drugs like the anti-cancer agent enzalutamide (B1683756) and the anti-HIV medication rilpivirine. researchgate.net

The synthesis of aryl nitriles has evolved significantly, with modern methods focusing on transition-metal-catalyzed cyanation reactions, which offer more sustainable and efficient alternatives to traditional methods like the Sandmeyer and Rosenmund-von Braun reactions. uni-regensburg.de These advanced catalytic systems, often employing palladium or nickel, have broadened the scope and accessibility of these vital chemical intermediates. researchgate.netmdpi.com

The Cyclopropyl (B3062369) Moiety in Organic Systems

The cyclopropyl group, a three-membered carbocyclic ring, is far from being a simple saturated substituent. Its unique properties have made it a valuable component in a wide array of organic compounds, from natural products to synthetic pharmaceuticals. google.com

The defining feature of the cyclopropane (B1198618) ring is its significant ring strain, a consequence of the acute 60° bond angles, which deviate substantially from the ideal 109.5° for sp³-hybridized carbon atoms. researchgate.netuqam.ca This strain results in what are known as "bent bonds," where the carbon-carbon bonds have a higher degree of p-character than typical alkane C-C bonds. evitachem.com This increased p-character gives the cyclopropane ring electronic properties that are often compared to those of a carbon-carbon double bond. google.comevitachem.com For example, cyclopropane can undergo reactions, such as additions with halogens and hydrohalic acids, that are typically associated with unsaturated compounds. uqam.ca The carbon-carbon bonds in cyclopropane are weaker than normal C-C bonds, while the carbon-hydrogen bonds are stronger. uqam.ca

Table 1: Comparative Properties of Cyclopropane and a Typical Alkane C-C Bond

| Property | Cyclopropane C-C Bond | Typical Alkane C-C Bond |

| Bond Angle | ~60° researchgate.net | ~109.5° |

| Hybridization | Higher p-character evitachem.com | sp³ |

| Reactivity | Similar to a double bond google.comevitachem.com | Relatively inert |

| Strain Energy | High (27.5 kcal/mol) google.com | Low |

The inherent strain and unique electronic nature of the cyclopropyl group make it an excellent tool for studying reaction mechanisms. bldpharm.com Specifically, cyclopropyl-substituted molecules can act as "mechanistic probes" to distinguish between different reactive intermediates, such as radicals and carbocations. bldpharm.combldpharm.com The high propensity of a cyclopropylcarbinyl radical or cation to undergo rapid ring-opening provides a clear signal for the presence of such an intermediate. bldpharm.com The regioselectivity of the ring-opening can also provide further insights into the electronic demands of the transition state. bldpharm.com For example, cyclopropyl-substituted olefins and alkynes have been employed to investigate the mechanisms of singlet oxygen ene reactions and gold-catalyzed rearrangements, helping to confirm or rule out the involvement of dipolar or radical intermediates. epo.orgaksci.comuni-muenchen.de

Research Landscape of Cyclopropyl-Substituted Benzonitriles

The combination of the aryl nitrile and cyclopropyl functionalities in a single molecule, as seen in 3-Cyclopropylbenzonitrile and its isomers, has given rise to a rich and expanding area of chemical research. These compounds serve as valuable building blocks in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Research in this area often involves the development of novel synthetic methods and the exploration of the reactivity of these substituted benzonitriles. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to construct the cyclopropyl-aryl bond. byjus.comlibretexts.orgsynarchive.com These methods allow for the efficient synthesis of a variety of substituted cyclopropylbenzonitriles from readily available starting materials like aryl halides and cyclopropylboronic acids. researchgate.netrsc.orgnih.gov

The resulting cyclopropyl-substituted benzonitriles are then utilized as key intermediates in the synthesis of larger, more complex structures. For instance, derivatives of this compound have been incorporated into molecules designed as potential perforin (B1180081) inhibitors, which have applications in immunology. researchgate.net In another study, a derivative, 2-amino-3-cyclopropylbenzonitrile, was synthesized in high yield using a cyclopropylzinc reagent, highlighting the utility of organometallic chemistry in this field. uqam.ca Furthermore, chiral cyclopropyl benzonitrile (B105546) derivatives have been synthesized and used in organocatalytic reactions, demonstrating their value in asymmetric synthesis. acs.org

The patent literature also reveals the use of this compound in the synthesis of compounds targeting ion channels, indicating its relevance in drug discovery programs. The continued development of synthetic methodologies and the exploration of the unique reactivity of these compounds promise to further expand the role of this compound and its derivatives in advanced chemical research.

Structure

3D Structure

特性

CAS番号 |

54134-94-0 |

|---|---|

分子式 |

C10H9N |

分子量 |

143.18 g/mol |

IUPAC名 |

3-cyclopropylbenzonitrile |

InChI |

InChI=1S/C10H9N/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5H2 |

InChIキー |

HZANUELMCGTVDZ-UHFFFAOYSA-N |

SMILES |

C1CC1C2=CC=CC(=C2)C#N |

正規SMILES |

C1CC1C2=CC=CC(=C2)C#N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropylbenzonitrile

Direct Synthesis Strategies for 3-Cyclopropylbenzonitrile

Direct synthesis strategies aim to construct the this compound scaffold in a highly convergent manner. While multi-step sequences are common, approaches that directly install the cyclopropyl (B3062369) or nitrile group onto a pre-existing substituted benzene (B151609) ring are of significant interest. For instance, a plausible direct approach involves the cyanation of 1-bromo-3-cyclopropylbenzene (B155160) or the cyclopropanation of 3-bromobenzonitrile (B1265711) derivatives under specific catalytic conditions. The efficiency of these direct functionalizations depends heavily on the chosen catalyst system and reaction conditions to avoid side reactions and ensure high yields.

Cyclopropanation Reactions and Nitrile Functionalization

This class of reactions involves the formation of the cyclopropane (B1198618) ring on a substrate that already contains or will later be converted to the benzonitrile (B105546) moiety. These methods are foundational in cyclopropane chemistry and have been adapted for nitrile-containing compounds.

A highly efficient, base-promoted method for synthesizing nitrile-substituted cyclopropanes utilizes a Michael-initiated ring closure (MIRC) reaction. nih.govdntb.gov.ua This strategy involves the reaction between 2-arylacetonitriles and α-bromoennitriles under mild, transition-metal-free conditions. nih.govrsc.orgresearchgate.net The reaction proceeds through a tandem sequence beginning with a Michael-type addition, followed by an intramolecular cyclization to form the cyclopropane ring. nih.govrsc.org A variety of substituted 2-arylacetonitriles and α-bromoennitriles are compatible with this method, providing access to a library of dinitrile-substituted cyclopropanes in moderate to excellent yields. nih.govresearchgate.net The process is valued for its operational simplicity, use of readily available substrates, and good functional group tolerance. rsc.org

Table 1: Key Features of Michael-Initiated Ring Closure for Nitrile-Substituted Cyclopropanes

| Feature | Description |

| Reactants | 2-Arylacetonitriles and α-bromoennitriles. nih.gov |

| Conditions | Base-promoted (e.g., Cs2CO3), mild, transition-metal-free. researchgate.net |

| Mechanism | Tandem Michael addition and intramolecular nucleophilic substitution. rsc.org |

| Products | Dinitrile-substituted cyclopropanes. rsc.org |

| Advantages | High efficiency, good functional group tolerance, accessible substrates. rsc.org |

The Simmons-Smith reaction is a classic and widely used method for converting alkenes into cyclopropanes stereospecifically. researchgate.netwikipedia.org This reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.org An important modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane, which often enhances reactivity. wikipedia.orgethz.ch

In the context of synthesizing this compound, this reaction would be applied to an alkene precursor such as 3-vinylbenzonitrile. The reaction is stereospecific, meaning the geometry of the double bond in the starting alkene is preserved in the cyclopropane product. wikipedia.orgmdpi.com The electrophilic metal carbenoid is compatible with a wide range of functional groups, including the nitrile group, making it a robust choice for this transformation. researchgate.net The presence of nearby heteroatoms can have a directing effect on the cyclopropanation, a factor to consider in more complex substrates. ethz.chwiley-vch.de

A powerful and direct protocol for preparing cyclopropanes involves the transition-metal-catalyzed reaction of alkenes with diazo compounds. nih.govrsc.orgrsc.org This method is noted for its high efficiency and the ability to achieve high levels of stereoselectivity with chiral catalysts. organic-chemistry.org Catalysts based on rhodium(II), cobalt(II), ruthenium(II), and copper are commonly employed. organic-chemistry.orgresearchgate.netresearchgate.net

The reaction proceeds through the catalytic decomposition of a diazo compound, such as ethyl diazoacetate or diazoacetonitrile, to generate a metal carbene intermediate. rsc.orgresearchgate.net This highly reactive intermediate then transfers the carbene fragment to an alkene. For the synthesis of this compound, the reaction would involve treating an alkene like 3-vinylbenzonitrile with a simple diazo compound like diazomethane (B1218177) in the presence of a suitable transition metal catalyst. This approach avoids the often harsh conditions or stoichiometric metals required in other methods. acs.org

Aryl-Cyclopropyl Bond Formation Approaches

These methods focus on constructing the key C-C bond between the aromatic ring and the cyclopropyl moiety, often as the final key step in the synthesis.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. nih.govwikipedia.org Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are instrumental in forging aryl-cyclopropyl linkages. wikipedia.orgtamu.edu

The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an organohalide. libretexts.org To synthesize this compound, this would typically involve coupling cyclopropylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Similarly, the Negishi coupling utilizes an organozinc reagent (e.g., cyclopropylzinc bromide) in place of the organoboron compound. tamu.edu These cross-coupling reactions are highly valued for their broad substrate scope, functional group tolerance, and the generally high yields achieved. nih.gov

Table 2: Comparison of Relevant Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Advantages | Typical Catalyst |

| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Stability of reagents, mild conditions, commercially available precursors. libretexts.org | Palladium complexes |

| Negishi | Organozinc | High reactivity, good for less reactive halides. tamu.edu | Palladium or Nickel complexes |

| Stille | Organotin (Stannane) | Tolerant of many functional groups. tamu.edu | Palladium complexes |

| Heck | Alkene | Forms substituted alkenes from halides, foundational reaction. wikipedia.org | Palladium complexes |

Titanium-Mediated Approaches to Cyclopropylamines from Nitriles

While the previous section focused on the formation of the cyclopropyl-aryl bond, titanium-mediated reactions offer a powerful strategy for transforming the nitrile group itself, providing access to valuable cyclopropylamine (B47189) derivatives.

A significant advancement in the synthesis of primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction. organic-chemistry.orgorganic-chemistry.org This method is a modification of the original Kulinkovich reaction, which synthesizes cyclopropanols from esters. wikipedia.org The Kulinkovich-Szymoniak reaction utilizes a Grignard reagent, typically an ethylmagnesium halide, in the presence of a stoichiometric amount of a titanium(IV) alkoxide, like titanium(IV) isopropoxide. organic-chemistry.org

The reaction mechanism is thought to proceed through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. organic-chemistry.orgwikipedia.org This reactive species then reacts with the nitrile to form a five-membered azatitanacycle. A key step in the Szymoniak modification is the subsequent addition of a Lewis acid, which promotes the efficient conversion of the azatitanacycle into the corresponding primary cyclopropylamine. organic-chemistry.org Without the Lewis acid, the reaction often yields ketones as the predominant product. organic-chemistry.org

The scope of the reaction is quite broad. While using more than two equivalents of the Grignard reagent can lead to the formation of tertiary carbinamines as side products, the use of substituted Grignard reagents can produce 1,2-disubstituted cyclopropylamines, albeit with moderate diastereoselectivity. organic-chemistry.org In some cases, particularly with α-hetero-substituted nitriles, the cyclopropanation can proceed without an external Lewis acid, presumably due to a chelation-controlled process involving Lewis acidic species already in the reaction mixture. rsc.org

The Kulinkovich-Szymoniak reaction has been successfully applied to the synthesis of 1-arylcyclopropylamines directly from aryl cyanides. organic-chemistry.orgorganic-chemistry.org An alternative and complementary method involves the use of diethylzinc in place of a Grignard reagent, reacting with aryl cyanides and titanium alkoxides. organic-chemistry.org This approach has been shown to be particularly effective for a range of substituted benzonitriles.

Research has demonstrated that acceptor-substituted nitriles generally provide better yields of the corresponding 1-arylcyclopropylamines compared to donor-substituted nitriles. organic-chemistry.orgresearchgate.net An optimized protocol for the conversion of benzonitrile to 1-phenylcyclopropylamine achieved a 62% yield. organic-chemistry.org

Table 1: Synthesis of 1-Arylcyclopropylamines from Aryl Cyanides

| Aryl Cyanide | Product | Yield (%) |

| Benzonitrile | 1-Phenylcyclopropylamine | 62 organic-chemistry.org |

| 4-Methoxybenzonitrile | 1-(4-Methoxyphenyl)cyclopropylamine | 40-56 researchgate.net |

| 4-Chlorobenzonitrile | 1-(4-Chlorophenyl)cyclopropylamine | 62-82 researchgate.net |

| 4-(Trifluoromethyl)benzonitrile | 1-(4-(Trifluoromethyl)phenyl)cyclopropylamine | 62-82 researchgate.net |

This table presents a selection of results and yield ranges reported in the literature.

Strategic Integration of the Nitrile Functionality in Synthetic Routes

The nitrile group is a highly versatile functional group in organic synthesis, often considered a "masked" carboxylic acid or primary amine. researchgate.netebsco.com Its linear geometry and electronic properties allow it to participate in a wide array of chemical transformations. ebsco.com

In the context of a molecule like this compound, the nitrile functionality serves as a strategic linchpin for further molecular elaboration. For instance, the nitrile can be hydrolyzed under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. This opens up a vast landscape of subsequent reactions, including esterification, amidation, and other transformations characteristic of carboxylic acids.

Alternatively, the nitrile group can be reduced to a primary amine, providing a nucleophilic center for the introduction of new substituents. This transformation is particularly relevant in the synthesis of pharmacologically active compounds. The ability to convert the nitrile to other key functional groups makes it a valuable strategic element in the design of complex molecular architectures. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclopropylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering unparalleled insight into molecular structure. organicchemistrydata.org By analyzing the chemical environment of hydrogen (¹H) and carbon-13 (¹³C) nuclei, a complete structural map of 3-Cyclopropylbenzonitrile can be assembled.

One-dimensional NMR spectra provide fundamental information about the types and numbers of chemically distinct protons and carbons in a molecule. docbrown.info

The ¹H NMR spectrum is used to identify the hydrogen atoms. For this compound, the signals are expected in two main regions: the aromatic region and the aliphatic (cyclopropyl) region. chemistrysteps.comlibretexts.org The four protons on the benzene (B151609) ring would appear as a complex multiplet system due to their coupling with each other. The five protons of the cyclopropyl (B3062369) group would also show complex splitting, with a single methine proton (CH) and two pairs of diastereotopic methylene (B1212753) protons (CH₂), each exhibiting distinct chemical shifts and coupling patterns. chemistrysteps.com

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. libretexts.orglibretexts.org this compound has 10 carbon atoms, which are expected to produce eight distinct signals due to the symmetry of the CH₂ groups in the cyclopropyl ring. Key signals include the nitrile carbon (C≡N), which appears significantly downfield, the four distinct CH carbons and two quaternary carbons of the benzene ring, and the characteristic upfield signals of the cyclopropyl ring's methine (CH) and methylene (CH₂) carbons. libretexts.orglibretexts.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following are predicted values based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary based on solvent and experimental conditions. washington.edu

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH₂ | 0.7 - 1.2 (multiplet, 4H) | 8 - 12 |

| Cyclopropyl-CH | 1.9 - 2.1 (multiplet, 1H) | 15 - 20 |

| Aromatic-CH | 7.2 - 7.6 (multiplet, 4H) | 128 - 135 |

| Aromatic C-CN | - | 112 - 115 |

| Aromatic C-Cyclopropyl | - | 145 - 150 |

| Nitrile C≡N | - | 118 - 120 |

Two-dimensional NMR experiments provide crucial connectivity information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations among the adjacent protons on the aromatic ring and within the cyclopropyl ring spin system, confirming their relative positions. sdsu.edugithub.io

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (a one-bond correlation). columbia.edulibretexts.org This technique is invaluable for unambiguously assigning each proton signal to its corresponding carbon atom in the molecular skeleton. columbia.edu For example, it would link the aromatic proton signals to the aromatic CH carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. libretexts.org This is critical for piecing together the molecular fragments. Key HMBC correlations for this compound would include signals from the cyclopropyl protons to the aromatic quaternary carbon they are attached to, and from the aromatic protons to the nitrile carbon, thus confirming the connection of the substituent groups to the benzene ring. columbia.eduresearchgate.net

Interactive Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Expected Information Gained |

| COSY | ¹H ↔ ¹H | Confirms adjacent protons in the aromatic and cyclopropyl rings. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns each proton to its directly bonded carbon atom. github.io |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connects the cyclopropyl and nitrile groups to the benzene ring. |

For unambiguous structural proof, especially to differentiate between isomers, more advanced NMR techniques can be employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons, complementing the information from the standard ¹³C NMR spectrum. organicchemistrydata.org The Nuclear Overhauser Effect (NOE) experiment, such as in a NOESY spectrum, can detect through-space proximity between protons, which helps to confirm the spatial arrangement of the substituent groups relative to the aromatic ring. organicchemistrydata.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. arizona.edu It is used to determine the molecular weight and elemental formula of a compound and can provide structural clues based on its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). rsc.org This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₀H₉N), HRMS can distinguish its exact mass from other molecules that may have the same nominal mass but a different atomic composition, providing definitive confirmation of the molecular formula. rsc.org

Interactive Table 3: Molecular Formula and Exact Mass Data

| Compound Name | Molecular Formula | Calculated Exact Mass [M] |

| This compound | C₁₀H₉N | 143.0735 |

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy.

LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique first separates the components of a mixture using liquid chromatography, and then each separated component is analyzed by a mass spectrometer. nih.gov LC-MS is crucial for assessing the purity of a this compound sample and for identifying and quantifying any impurities or related substances. rsc.orgnih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) : LC-NMR directly couples an LC system to an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. nih.govmdpi.com This powerful technique enables the structural elucidation of components within a complex mixture without the need for prior isolation, which is particularly useful for analyzing reaction mixtures or degradation products. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that utilizes infrared radiation to excite molecular vibrations. msu.edu By measuring the absorption of IR radiation at various frequencies, a spectrum is generated that reveals the presence of specific functional groups within a molecule. utdallas.edu Each functional group possesses characteristic vibrational frequencies, making the IR spectrum a unique molecular fingerprint. wiley.com

For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its three primary structural components: the nitrile group (C≡N), the aromatic benzene ring, and the cyclopropyl ring.

Nitrile Group (C≡N): The most prominent and diagnostically significant peak for this compound would be the stretching vibration of the carbon-nitrogen triple bond. This absorption is typically sharp and of strong to medium intensity, appearing in a relatively clean region of the spectrum. For aromatic nitriles, this peak is characteristically found between 2240 and 2220 cm⁻¹. spectroscopyonline.com Its intensity is enhanced by the polarity of the C≡N bond. spectroscopyonline.com

Aromatic System: The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range). vscht.czlibretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org Additionally, C-H out-of-plane bending vibrations provide information about the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ range. libretexts.org

Cyclopropyl Group: The cyclopropyl moiety also has characteristic C-H stretching vibrations. Due to the strained nature of the three-membered ring, the C-H bonds have more s-character, shifting their stretching frequency to a region similar to or slightly higher than aromatic C-H stretches, typically around 3100-3000 cm⁻¹. The CH₂ groups within the ring will also exhibit bending (scissoring) vibrations around 1470-1450 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group/Vibration | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic & Cyclopropyl C-H Stretch | Medium to Weak |

| ~2900 | Alkyl C-H Stretch (from cyclopropyl) | Medium |

| 2240-2220 | Nitrile (C≡N) Stretch | Strong to Medium, Sharp |

| 1600-1450 | Aromatic C=C Stretch | Medium to Weak, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from lower to higher energy molecular orbitals. wikipedia.orgej-eng.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those containing conjugated π-electron systems. libretexts.orglibretexts.org

The structure of this compound features a benzene ring conjugated with a nitrile group. This conjugated system constitutes the primary chromophore responsible for its UV absorption profile. The absorption of UV energy promotes electrons from bonding (π) and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. shu.ac.ukuzh.ch

The main electronic transitions expected for this compound are π → π* transitions associated with the aromatic ring and the C≡N group. uzh.ch

π → π Transitions:* These are high-intensity transitions that arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org In benzene and its derivatives, characteristic absorption bands appear. For instance, benzene itself shows a strong absorption near 200 nm and a weaker, structured band around 254 nm. researchgate.net The substitution of the cyclopropyl and nitrile groups onto the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the extension of the conjugated system.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region (λmax) |

|---|

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single crystal of the material. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. libretexts.org By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

A complete X-ray crystallographic analysis of this compound would provide definitive data on its solid-state conformation and intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, the analysis would yield crucial structural parameters. These parameters would detail the geometry of the benzene and cyclopropyl rings, the orientation of the nitrile group relative to the aromatic ring, and how the molecules pack together in the crystal lattice. This packing is influenced by intermolecular forces such as dipole-dipole interactions from the polar nitrile groups and van der Waals forces.

Table 3: Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter Type | Specific Information Provided |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell that forms the crystal. nih.gov |

| Space Group | The crystal's symmetry elements, describing the arrangement of molecules in the unit cell. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C in the rings, C≡N). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C angles in the rings). |

| Torsion Angles | The dihedral angles describing the conformation, such as the twist between the cyclopropyl group and the benzene ring. |

| Intermolecular Contacts | Distances between atoms of adjacent molecules, revealing packing interactions. |

Electron Diffraction (ED) for Gas-Phase Structural Characterization

Gas-phase electron diffraction (ED) is a powerful technique for determining the molecular structure of volatile substances in the absence of intermolecular forces that are present in the solid state. osti.gov In an ED experiment, a beam of high-energy electrons is directed through a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the atoms, producing a diffraction pattern of concentric rings. The analysis of this pattern allows for the calculation of the distances between all pairs of atoms in the molecule. nih.govnih.gov

For this compound, an ED study would reveal its equilibrium geometry as an isolated molecule. This is particularly valuable for understanding the intrinsic conformational preferences, such as the rotational orientation of the cyclopropyl group relative to the plane of the benzene ring, without the influence of crystal packing effects. The strong scattering of electrons by matter allows for structural characterization even with small amounts of sample. nih.gov

While no specific gas-phase electron diffraction study for this compound is currently available in the literature, the technique would be used to determine the key structural parameters listed below. These results could then be compared with theoretical calculations and the solid-state structure from X-ray crystallography to understand the effects of the crystalline environment on the molecular conformation.

Table 4: Structural Parameters Obtainable from Gas-Phase Electron Diffraction of this compound

| Parameter Type | Specific Information Provided |

|---|---|

| Internuclear Distances | Precise average distances between all bonded and non-bonded atom pairs. |

| Bond Angles | The equilibrium angles between bonded atoms in the gas-phase molecule. |

| Torsional Angles | The average dihedral angle defining the conformation around the bond connecting the cyclopropyl and phenyl groups. |

| Amplitudes of Vibration | Information about the vibrational motion between pairs of atoms. |

| Conformational Analysis | Determination of the most stable conformer(s) in the gas phase and their relative populations. |

Chemical Reactivity and Reaction Mechanisms of 3 Cyclopropylbenzonitrile

Reactivity Governed by the Cyclopropyl (B3062369) Ring Strain

The three-membered ring of the cyclopropyl group in 3-Cyclopropylbenzonitrile is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°. This inherent strain makes the ring susceptible to cleavage under various conditions, as the opening of the ring relieves this strain.

Ring-Opening Reactions of the Cyclopropyl Group

The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring imparts properties akin to those of a double bond, making it prone to reactions that lead to ring opening.

The formation of a radical cation from an arylcyclopropane, such as this compound, can initiate a ring-opening process. This typically occurs through photoinduced electron transfer or with chemical oxidants. The resulting radical cation can undergo cleavage of one of the cyclopropyl C-C bonds to form a more stable, delocalized radical cation. The regioselectivity of this cleavage is influenced by the substitution pattern on the ring and the ability of the substituents to stabilize the resulting radical and cationic centers.

In the presence of a strong acid, the cyclopropyl group of this compound can undergo protonation. This leads to the formation of a carbocationic intermediate, which is stabilized by the neighboring phenyl ring. The subsequent nucleophilic attack results in the cleavage of the cyclopropane ring. The regiochemistry of the ring opening is dictated by the formation of the most stable carbocation. For instance, protonation can lead to a secondary carbocation, which can then be attacked by a nucleophile.

| Reagent | Product(s) | Conditions |

| H₂O / H₂SO₄ | 1-(3-cyanophenyl)propan-1-ol | Aqueous acid |

| CH₃OH / H₂SO₄ | 1-(3-cyanophenyl)-1-methoxypropane | Anhydrous methanolic acid |

This is an illustrative table based on general acid-catalyzed ring-opening reactions of arylcyclopropanes and does not represent experimentally verified data for this compound.

Upon heating, cyclopropanes can undergo thermal isomerization. This process is often proposed to proceed through a trimethylene biradical intermediate, which is formed by the homolytic cleavage of a C-C bond in the cyclopropane ring. The stability of this biradical intermediate is a key factor in determining the reaction pathway and the activation energy of the process. For aryl-substituted cyclopropanes, the phenyl group can stabilize the radical centers through resonance.

Interconversion Pathways (e.g., Isomerization to Unsaturated Nitriles)

The thermal or photochemical activation of this compound can lead to its isomerization into various unsaturated nitriles. These rearrangements are driven by the release of the ring strain of the cyclopropyl group. For example, a plausible thermal isomerization pathway could involve the formation of a biradical intermediate, which can then rearrange to form a more stable, conjugated unsaturated nitrile, such as (E/Z)-3-(prop-1-en-1-yl)benzonitrile.

| Reaction Type | Product(s) | Conditions |

| Thermal Isomerization | (E/Z)-3-(prop-1-en-1-yl)benzonitrile | High Temperature |

| Photochemical Isomerization | Various unsaturated nitrile isomers | UV irradiation |

This table illustrates potential isomerization pathways and is not based on specific experimental data for this compound.

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack.

The reactivity of the nitrile group includes:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid (3-cyclopropylbenzoic acid) via an intermediate amide.

Reduction: The nitrile group can be reduced to a primary amine (3-cyclopropylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone. For example, reaction with methylmagnesium bromide would yield 1-(3-cyclopropylphenyl)ethan-1-one.

| Reagent | Product | Reaction Type |

| H₃O⁺, heat | 3-Cyclopropylbenzoic acid | Hydrolysis |

| 1. LiAlH₄, 2. H₂O | 3-Cyclopropylbenzylamine | Reduction |

| 1. CH₃MgBr, 2. H₃O⁺ | 1-(3-Cyclopropylphenyl)ethan-1-one | Grignard Reaction |

This table provides examples of common reactions of the nitrile group and does not represent specific experimental outcomes for this compound.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic and nucleophilic substitution is influenced by the electronic effects of both the cyclopropyl and the nitrile substituents.

In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. The substituents on the ring determine the rate of reaction and the position of the incoming electrophile.

Cyclopropyl Group: The cyclopropyl group is an electron-donating group and is considered an activating group. It directs incoming electrophiles to the ortho and para positions.

Nitrile Group: The nitrile group is a strong electron-withdrawing group and is a deactivating group. It directs incoming electrophiles to the meta position.

In this compound, these two groups have opposing effects. The activating cyclopropyl group directs to positions 2, 4, and 6, while the deactivating nitrile group directs to position 5. The outcome of an EAS reaction will depend on the reaction conditions and the nature of the electrophile. Generally, the activating group has a stronger directing effect, suggesting that substitution is more likely to occur at the positions activated by the cyclopropyl group, particularly the less sterically hindered positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of Cyclopropyl Group | Directing Effect of Nitrile Group | Predicted Outcome |

|---|---|---|---|

| 2 | ortho (activating) | Favorable | |

| 4 | para (activating) | Favorable | |

| 5 | meta (deactivating) | Less Favorable |

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. While this compound possesses a strong electron-withdrawing nitrile group, it lacks a conventional leaving group like a halide. Therefore, it is generally unreactive towards nucleophilic aromatic substitution under standard conditions. For NAS to occur, more forcing conditions or the presence of a leaving group at a position activated by the nitrile group (ortho or para) would be necessary.

Computational Chemistry Investigations of 3 Cyclopropylbenzonitrile

Quantum Chemical Calculations

Ab Initio Methods

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation from "first principles," without reliance on empirical parameters. nih.gov These methods are fundamental to understanding the electronic structure and predicting the geometry and energy of 3-Cyclopropylbenzonitrile.

Detailed Research Findings:

A foundational step in any computational study is geometry optimization, which locates the minimum energy structure of the molecule on its potential energy surface. youtube.com For this compound, this would be performed using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a hybrid functional such as B3LYP. q-chem.commolpro.net These methods are paired with a basis set, for instance, 6-311+G(2df, 2p), which has been shown to provide a good balance of accuracy and computational cost for related benzonitrile (B105546) derivatives. arxiv.org

The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable conformation. arxiv.orgq-chem.com For this compound, key structural parameters such as the bond lengths of the nitrile group (C≡N), the cyclopropyl (B3062369) ring (C-C), and the phenyl ring, as well as bond angles and dihedral angles defining the orientation of the cyclopropyl group relative to the phenyl ring, would be determined.

A frequency calculation is typically performed following optimization to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). mdpi.com

Table 1: Predicted Geometrical Parameters for this compound from a B3LYP/6-311+G(d,p) Calculation.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths (Å) | ||

| C≡N | 1.154 | |

| C-CN (ring-nitrile) | 1.452 | |

| C-C (phenyl avg.) | 1.395 | |

| C-C (cyclopropyl avg.) | 1.510 | |

| C-C (phenyl-cyclopropyl) | 1.505 | |

| Bond Angles (°) | ||

| C-C-C (phenyl avg.) | 120.0 | |

| C-C-C (cyclopropyl avg.) | 60.0 | |

| C-C-CN | 179.8 | |

| Dihedral Angle (°) | C-C-C-C (phenyl-cyclopropyl) | 45.2 |

Note: The data in this table is illustrative of typical results from ab initio calculations and is not from a published study.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations generate a trajectory that reveals how a molecule like this compound behaves in different environments, providing insights into its conformational flexibility and non-covalent interactions. q-chem.com

Detailed Research Findings:

For this compound, a key area of investigation using MD would be the conformational dynamics of the cyclopropyl group relative to the benzonitrile moiety. The simulation would be initiated from the optimized geometry obtained from ab initio calculations. A force field, which is a set of parameters describing the potential energy of the system, would be assigned to all atoms. The system would then be placed in a simulation box, often solvated with explicit solvent molecules (like water or an organic solvent) to mimic condensed-phase conditions. youtube.com

The simulation would be run for a duration ranging from nanoseconds to microseconds, tracking the positions and velocities of each atom at small time steps. Analysis of the resulting trajectory would reveal the preferred orientations (conformations) of the cyclopropyl group. This involves monitoring the dihedral angle between the cyclopropyl ring and the phenyl ring to understand the rotational energy barrier and identify the most stable conformers. aps.org

Furthermore, MD simulations can elucidate intermolecular interactions. By simulating multiple this compound molecules, one can study aggregation behavior and the nature of interactions, such as π-π stacking between phenyl rings or dipole-dipole interactions involving the nitrile group. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, beyond the gas-phase approximation of many quantum chemical calculations. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which is invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions. researchgate.net

Detailed Research Findings:

Vibrational Spectroscopy: Using the results from a DFT frequency calculation (e.g., at the B3LYP/6-311+G(2df, 2p) level), the harmonic vibrational frequencies of this compound can be calculated. arxiv.org These frequencies correspond to the normal modes of vibration, such as the characteristic C≡N nitrile stretch, C-H stretches of the aromatic and cyclopropyl groups, and various ring deformation modes. The calculated infrared (IR) intensities and Raman activities help in assigning peaks in experimental IR and Raman spectra. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and limitations in the theoretical model.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. readthedocs.io Calculations performed on the optimized geometry of this compound would yield predicted ¹H and ¹³C chemical shifts. uit.no These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental NMR spectra, especially for distinguishing between the different aromatic and cyclopropyl protons and carbons.

Table 2: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for this compound.

| Vibrational Spectroscopy (Selected Modes) | ¹³C NMR Spectroscopy (Predicted Shifts) | ||

| Mode Description | Predicted Frequency (cm⁻¹) | Carbon Atom | Predicted Shift (ppm) |

| C≡N Stretch | 2235 | C≡N | 119.5 |

| Aromatic C-H Stretch | 3080 | C-CN | 112.8 |

| Cyclopropyl C-H Stretch | 3020 | C-C₃H₅ | 148.2 |

| Aromatic C=C Stretch | 1605 | Aromatic C (ortho) | 133.1 |

| Cyclopropyl Ring Deformation | 1025 | Aromatic C (meta) | 129.7 |

| Aromatic C (para) | 131.5 | ||

| Cyclopropyl CH | 16.2 | ||

| Cyclopropyl CH₂ | 10.8 |

Note: The data in this table is illustrative of typical results from DFT calculations and is not from a published study.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for exploring the potential chemical reactivity of this compound. It allows for the investigation of reaction pathways, the identification of intermediates, and the characterization of transition states—the high-energy structures that connect reactants to products. nih.gov

Detailed Research Findings:

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution or a reaction at the nitrile group, computational methods can map out the entire potential energy surface. dntb.gov.ua The first step involves identifying the structures of the reactants and products and optimizing their geometries.

The central task is to locate the transition state (TS) for each step of the reaction. This is a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. nih.gov Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) or the Berny optimization algorithm are used to find these structures. dntb.gov.ua A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent Effects on Electronic Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects, providing a more realistic description of chemical processes in solution.

Detailed Research Findings:

Solvent effects on this compound can be modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium that surrounds the solute molecule in a cavity. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Using a method like SCRF (Self-Consistent Reaction Field) with PCM, one can re-optimize the geometry of this compound in different solvents. The presence of a polar solvent is expected to stabilize the molecule's ground state, particularly due to the polar nitrile group. This can lead to small changes in bond lengths and angles compared to the gas-phase structure. The model can also predict how the solvent affects reactivity by calculating reaction profiles and activation energies in the presence of the dielectric continuum. arxiv.org Generally, polar solvents tend to stabilize polar transition states more than the reactants, which can accelerate reactions proceeding through such states.

Explicit solvent models, often used in MD simulations, provide a more detailed picture by including individual solvent molecules. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding (if applicable) or dipole-dipole interactions between the nitrile group and polar solvent molecules. arxiv.org Time-dependent DFT (TD-DFT) calculations combined with PCM can also predict how the solvent shifts electronic absorption spectra (solvatochromism).

Photochemical Studies of 3 Cyclopropylbenzonitrile

Absorption of Light and Excited State Formation

The absorption of ultraviolet light by 3-Cyclopropylbenzonitrile would promote the molecule from its ground electronic state (S₀) to a higher energy singlet excited state (S₁). The specific wavelengths of light absorbed (the absorption spectrum) are determined by the molecule's unique electronic structure, influenced by both the benzonitrile (B105546) and cyclopropyl (B3062369) functional groups.

Singlet and Triplet States and Their Lifetimes

Upon excitation, this compound would initially be in a singlet excited state (S₁), where the spin of the excited electron is paired with the electron remaining in the ground state orbital. Singlet states are typically short-lived, with lifetimes often in the nanosecond range.

From the singlet state, the molecule can undergo intersystem crossing (ISC) to a triplet excited state (T₁). In the triplet state, the spins of the two electrons are parallel, making the transition back to the singlet ground state spin-forbidden. Consequently, triplet states generally have significantly longer lifetimes than singlet states, ranging from microseconds to seconds. Specific lifetime data for the singlet and triplet states of this compound have not been reported.

Table 1: Hypothetical Excited State Properties of this compound (Note: This table is illustrative as specific experimental data for this compound is not available.)

| Excited State | Multiplicity | Typical Lifetime Range |

| S₁ | Singlet | Nanoseconds (ns) |

| T₁ | Triplet | Microseconds (µs) to seconds (s) |

Radiative and Non-Radiative Decay Pathways

Once in an excited state, this compound can return to the ground state through several decay pathways, which can be either radiative (involving the emission of light) or non-radiative (without light emission).

Radiative Decay:

Fluorescence: The emission of a photon from the singlet excited state (S₁) as the molecule returns to the ground state (S₀). This process is spin-allowed and occurs on a timescale similar to the singlet state lifetime.

Phosphorescence: The emission of a photon from the triplet excited state (T₁) to the singlet ground state (S₀). This process is spin-forbidden, resulting in a much longer lifetime for emission.

Non-Radiative Decay:

Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S₁ → S₀) without the emission of light. The excess energy is dissipated as heat to the surrounding environment.

Intersystem Crossing (ISC): A transition between electronic states of different multiplicities (e.g., S₁ → T₁). This is a key process for populating the triplet state.

The efficiency of fluorescence is described by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. No experimental quantum yield data for this compound has been published.

Photochemical Reaction Pathways

In addition to decay back to the ground state, the excited state of this compound could potentially undergo various photochemical reactions. The specific pathways would depend on the nature of the excited state (singlet or triplet) and the reaction environment.

Photoisomerization Processes

Photoisomerization involves the light-induced conversion of a molecule into a structural isomer. For this compound, this could theoretically involve rearrangements of the cyclopropyl group or the benzonitrile ring. However, there are no specific studies documenting the photoisomerization of this compound.

Photodegradation Mechanisms and Stability

Photodegradation refers to the breakdown of a molecule into smaller fragments upon exposure to light. The stability of this compound to light would be a critical factor in its potential applications. The nitrile and cyclopropyl groups, as well as the aromatic ring, could be susceptible to photochemical degradation, potentially through radical-mediated pathways. The specific mechanisms and the resulting degradation products for this compound have not been elucidated.

Electron Transfer Processes in Excited States

In its excited state, a molecule's electron distribution is altered, making it both a better electron donor and a better electron acceptor than in its ground state. Excited-state electron transfer can occur if a suitable donor or acceptor molecule is present. For this compound, the electron-withdrawing nitrile group could facilitate its role as an electron acceptor in the excited state. The cyclopropyl group, with its strained ring system, could also influence the electronic properties of the excited state. Detailed studies on the electron transfer processes involving excited this compound are not available.

Quantum Yield Determinations for Photochemical Processes

Information regarding the specific quantum yield of photochemical processes for this compound is not available in the currently accessible literature.

Quantum yield (Φ) is a critical parameter in photochemistry, quantifying the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules undergoing a specific photochemical event to the number of photons absorbed by the system. The determination of quantum yields involves precise measurement of the incident light intensity and the extent of the chemical transformation.

Methodologies for determining quantum yields can be broadly categorized as absolute or relative. Absolute methods require the direct measurement of photon flux, often employing chemical actinometers or electronic detectors like photodiodes. Relative methods, which are more common, involve comparing the photochemical reaction of the sample to that of a well-characterized standard with a known quantum yield under identical irradiation conditions.

Several factors can influence the quantum yield of a reaction, including the wavelength of excitation, solvent polarity, temperature, and the presence of quenchers. For aryl cyclopropanes, photochemical reactions can include cis-trans isomerization, ring-opening, and rearrangements, each with its own characteristic quantum yield. However, without specific experimental data for this compound, a quantitative discussion of its photochemical efficiency remains speculative.

Spectroscopic Techniques in Photochemical Research

Specific studies employing spectroscopic techniques to investigate the photochemical research of this compound are not detailed in the available literature.

Spectroscopic techniques are indispensable tools in photochemical research, providing insights into the electronic and structural dynamics of molecules in their excited states. Techniques such as UV-Visible absorption and fluorescence spectroscopy are fundamental for characterizing the ground and excited singlet states of a molecule. For this compound, these methods would be used to determine its absorption and emission maxima, and fluorescence quantum yield, providing foundational knowledge of its photophysical properties.

To probe the transient species and reaction intermediates that are formed upon photoexcitation, time-resolved spectroscopic techniques are employed. These methods allow for the observation of short-lived excited states and radicals on timescales ranging from femtoseconds to milliseconds. Key techniques include:

Transient Absorption Spectroscopy (TAS): This pump-probe technique is used to detect and characterize transient species. An initial laser pulse (pump) excites the sample, and a subsequent, time-delayed pulse (probe) measures the change in absorbance as a function of wavelength and time. This provides information on the kinetics and spectra of excited states and reaction intermediates.

Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time, providing information about the lifetime of the excited singlet state and any dynamic processes that occur from this state, such as energy transfer or electron transfer.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides vibrational information about transient species, offering a more detailed structural insight into reaction intermediates compared to electronic spectroscopy.

While these techniques are standard in the study of photochemical reactions of related aromatic compounds, their specific application to elucidate the photochemical pathways of this compound has not been reported in the searched scientific literature.

Electrochemical Studies of 3 Cyclopropylbenzonitrile

Influence of Electrode Material and Solution Conditions

Further research would be required to be published on this specific compound to enable a scientifically accurate and detailed discussion of its electrochemical characteristics.

Applications of 3 Cyclopropylbenzonitrile and Its Derivatives in Advanced Materials and Catalysis

Applications in Materials Science

The benzonitrile (B105546) moiety is a well-established component in various functional organic materials, particularly in liquid crystals and organic electronics. The introduction of a cyclopropyl (B3062369) group at the meta-position offers a strategic approach to fine-tune the molecular properties, such as molecular packing, phase behavior, and electronic characteristics, making 3-cyclopropylbenzonitrile a promising building block for advanced materials.

The development of advanced materials relies on the design of molecular building blocks with specific, predictable properties. nih.gov Phenolic compounds and other aromatic structures are often used for the assembly of functional materials due to their intrinsic properties like hydrogen bonding capabilities and polymerization potential. nih.gov this compound serves as a rigid building block that can be incorporated into larger molecular structures, such as polymers or dendrimers, to create materials with tailored characteristics. mdpi.com

In the context of liquid crystals, calamitic (rod-shaped) molecules are fundamental to forming mesophases like the nematic phase, which is crucial for applications such as twisted nematic (TN) displays. The this compound core can be elaborated with other chemical groups to create such rod-shaped molecules. The cyclopropyl group, in this context, can influence the molecule's aspect ratio and intermolecular interactions, which are critical factors in determining the type and temperature range of the liquid crystalline phases. Similarly, in the synthesis of complex three-dimensional molecules, capturing stereochemistry and rigidity in modular building blocks simplifies access to functional derivatives for materials applications.

The benzonitrile functional group is a key component in many materials used in Organic Light-Emitting Diodes (OLEDs). ossila.com It is often incorporated into host materials designed to efficiently manage charge transport and exciton (B1674681) formation. For instance, carbazole-benzonitrile derivatives have been developed as universal bipolar host materials for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgresearchgate.net In these systems, the benzonitrile unit acts as an electron-accepting moiety, contributing to the material's bipolar charge-transport characteristics.

The incorporation of a 3-cyclopropyl group onto the benzonitrile core is a rational design strategy to modify the properties of these functional materials. The cyclopropyl substituent can disrupt intermolecular π-π stacking, which can help to prevent aggregation-caused quenching of light emission and improve the amorphous stability of thin films in OLED devices. Furthermore, the electronic properties of the cyclopropyl group can modulate the energy levels (HOMO/LUMO) of the benzonitrile-containing material, thereby fine-tuning the charge injection/transport balance and the emission color of the final OLED device. rsc.org

Below is a table summarizing the potential roles of the constituent functional groups of this compound in the context of functional materials.

| Functional Group | Potential Role in Advanced Materials | Example Material Class |

| Benzonitrile | Electron-accepting moiety, promotes bipolar charge transport, provides structural rigidity. | OLED Host Materials, Liquid Crystals |

| Cyclopropyl | Modulates molecular packing, disrupts π-π stacking, tunes electronic properties, enhances solubility. | OLED Emitters/Hosts, Polymers |

| Aromatic Ring | Provides a rigid core for building larger structures, participates in electronic conjugation. | Polymers, Liquid Crystals, OLEDs |

Catalytic Applications of this compound Derivatives

The distinct reactivity of both the cyclopropyl ring and the nitrile group makes derivatives of this compound interesting targets for various catalytic applications. These range from the design of novel ligands for transition metal catalysis to their use as substrates in complex organic transformations.

The performance of a transition metal catalyst is heavily dependent on the steric and electronic properties of its coordinating ligands. researchgate.net The rational design of ligands is crucial for controlling the activity and selectivity of catalytic reactions. ossila.com While this compound itself is not a typical ligand, its structural motifs can be incorporated into more complex ligand architectures, such as meta-terarylphosphines, to modulate catalyst performance. rsc.org

For example, a phosphine (B1218219) ligand substituted with a this compound group could be synthesized. In such a ligand, the nitrile group could act as a hemilabile coordinating site, potentially stabilizing catalytic intermediates. The cyclopropyl group would offer a unique steric profile near the metal center, influencing the selectivity of reactions like Suzuki-Miyaura or Sonogashira cross-couplings. nih.govnsf.govmdpi.com The electronic effect of the cyano- and cyclopropyl-substituted phenyl ring would also tune the electron density at the metal center, impacting its oxidative addition and reductive elimination steps.

Organocatalysis often utilizes molecules with specific functional groups to activate substrates. The combination of a cyclopropyl ring and a nitrile group creates a "donor-acceptor" (D-A) cyclopropane (B1198618) system, where the phenyl ring can act as a donor and the nitrile group is a strong acceptor. Such systems are highly valuable in organic synthesis because the ring strain of the cyclopropane is activated by the push-pull electronic effect, facilitating ring-opening reactions under mild, organocatalytic conditions.

The nitrile group enhances the acidity of the adjacent cyclopropyl proton and polarizes the distal C-C bond, making the ring susceptible to nucleophilic attack. This principle can be exploited in various organocatalytic transformations, where a chiral organocatalyst can mediate the enantioselective ring-opening of a this compound derivative to generate chiral building blocks. researchgate.net For example, a chiral N,N'-dioxide-metal complex could catalyze the asymmetric ring-opening of a cyclopropyl ketone derivative, and similar principles could apply to nitrile-activated cyclopropanes. rsc.org

Derivatives of this compound are versatile substrates for a range of catalytic transformations. The high ring strain of the cyclopropyl group allows it to undergo catalytic ring-opening reactions, providing access to more complex molecular scaffolds. beilstein-journals.org These reactions can be catalyzed by transition metals or proceed through radical pathways, transforming the cyclopropyl moiety into a linear alkyl chain with functional groups at specific positions.

The nitrile group itself is a versatile functional handle that can be transformed under catalytic conditions. researchgate.net Common transformations include:

Reduction: Catalytic hydrogenation can convert the nitrile to a primary amine (e.g., 3-cyclopropylbenzylamine), a valuable building block for pharmaceuticals and agrochemicals.

Hydrolysis: Catalytic hydrolysis can transform the nitrile into a carboxylic acid (e.g., 3-cyclopropylbenzoic acid).

Cycloadditions: The nitrile can participate in catalytic cycloaddition reactions to form various nitrogen-containing heterocycles.

The following table outlines some potential catalytic transformations involving derivatives of this compound.

| Transformation Type | Functional Group Involved | Potential Product Class | Catalyst Type |

| Ring-Opening Annulation | Cyclopropyl Ring | Dihydrofurans, Tetralins | Transition Metal (e.g., Mn, Cu) |

| Asymmetric Ring-Opening | Cyclopropyl Ring | Chiral acyclic compounds | Chiral Lewis Acid Complex |

| Catalytic Hydrogenation | Nitrile Group | Primary Amines | Transition Metal (e.g., Pd, Ni) |

| Catalytic Hydrolysis | Nitrile Group | Carboxylic Acids | Acid or Base Catalysis |

Molecular Scaffolds in Research

The rigid and three-dimensional nature of the cyclopropyl group, coupled with the electronic properties of the benzonitrile fragment, makes this compound a valuable core structure in medicinal chemistry and materials science. The cyclopropyl ring is known to enhance metabolic stability, improve potency, and provide conformational constraint to molecules, which are highly sought-after features in drug design. The nitrile group, a versatile functional handle, can participate in various chemical transformations and act as a key interaction point with biological targets.

Fragment-Based Research Methodologies

Fragment-based drug discovery (FBDD) has gained prominence as an efficient method for identifying lead compounds. This approach involves screening small, low-complexity molecules, or "fragments," that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold is well-suited for FBDD due to its adherence to the "Rule of Three," a set of guidelines for desirable fragment properties which include a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated logP not greater than three. The defined three-dimensional shape of the cyclopropyl group allows for better exploration of the binding pockets of target proteins compared to flat aromatic structures.

Table 1: Physicochemical Properties of this compound Relevant to Fragment-Based Research

| Property | Value | Significance in FBDD |

| Molecular Weight | 143.19 g/mol | Falls well within the "Rule of Three" guideline of <300 Da. |

| cLogP | ~2.5 | Indicates appropriate lipophilicity for a fragment, balancing solubility and binding. |

| Hydrogen Bond Donors | 0 | Meets the "Rule of Three" criteria (≤3). |

| Hydrogen Bond Acceptors | 1 (Nitrile) | Meets the "Rule of Three" criteria (≤3). |

| Rotatable Bonds | 1 | Low number of rotatable bonds reduces conformational entropy upon binding. |

In fragment screening campaigns, derivatives of this compound can serve as starting points. For instance, the nitrile group can be utilized for covalent fragment screening by targeting cysteine residues in proteins, or it can be elaborated into other functional groups to explore different interactions within a binding site.

Design of Molecular Probes

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. The this compound scaffold offers a robust framework for the design of such probes. The benzonitrile moiety can be a part of a fluorophore system, where its electronic properties can be modulated by the cyclopropyl group to fine-tune the photophysical characteristics of the probe.

The development of fluorescent probes often involves a modular design approach where a recognition element for a specific analyte is linked to a signaling unit (fluorophore). The this compound core can be functionalized to incorporate both of these components. For example, the nitrile group could be hydrolyzed to a carboxylic acid and coupled to a recognition motif, while the phenyl ring could be further substituted to modify the fluorescence properties.

Table 2: Potential Modifications of the this compound Scaffold for Molecular Probe Design

| Modification Site | Potential Functionalization | Purpose in Molecular Probe Design |

| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Tuning of fluorescence wavelength and quantum yield. |

| Nitrile Group | Conversion to amine, carboxylic acid, or tetrazole | Attachment of targeting ligands or modulation of solubility. |

| Cyclopropyl Group | Introduction of substituents | Altering steric interactions and influencing binding specificity. |

While specific examples of molecular probes based solely on the this compound scaffold are still emerging in the literature, the foundational principles of probe design strongly support its potential in this area.

Structure-Activity Relationship Studies for Ligand Development

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a potent and selective drug candidate. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity.

The this compound scaffold provides distinct vectors for chemical modification, allowing for a thorough exploration of the chemical space around the core structure. The phenyl ring offers multiple positions for substitution, the nitrile group can be transformed into a variety of other functionalities, and the cyclopropyl ring can also be derivatized.

For example, in the development of enzyme inhibitors, the cyclopropyl group can be used to probe hydrophobic pockets within the active site, while the benzonitrile moiety can interact with polar residues or act as a hydrogen bond acceptor. By synthesizing a library of analogs with variations at these positions, researchers can build a detailed SAR model. A patent describing the synthesis of 3-[cyclopropyl(hydroxy)methyl]benzonitrile illustrates a straightforward modification of the nitrile group, providing a key intermediate for further elaboration in SAR studies.

Table 3: Exemplary Analog Design for SAR Studies based on the this compound Scaffold

| Analog Series | R1 (Phenyl Ring Substitution) | R2 (Nitrile Group Modification) | R3 (Cyclopropyl Ring Substitution) | Investigated Property |

| Series A | H, F, Cl, OMe | CN | H | Impact of electronics on the phenyl ring. |

| Series B | H | COOH, CONH2, Tetrazole | H | Role of the nitrile group in binding. |

| Series C | H | CN | Me, OH | Influence of cyclopropyl substitution on potency and selectivity. |

The insights gained from such SAR studies are crucial for the rational design of more effective ligands for a wide range of biological targets, including G protein-coupled receptors and enzymes. The structural features of related compounds, such as 2-phenylcyclopropylmethylamine, which is recognized as a privileged scaffold for central nervous system agents, further underscore the potential of the cyclopropyl-phenyl motif in ligand development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。